molecular formula C17H8ClF3N2O5 B2549067 N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-60-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2549067
CAS No.: 317327-60-9
M. Wt: 412.71
InChI Key: TVBLEFVIFXDSKE-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of trifluoromethylbenzenes

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene ring, nitro group, and trifluoromethyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClF3N2O5/c18-12-3-1-9(17(19,20)21)7-13(12)22-15(24)11-6-8-5-10(23(26)27)2-4-14(8)28-16(11)25/h1-7H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBLEFVIFXDSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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